molecular formula C9H10O2 B2383669 Isochroman-6-ol CAS No. 412338-41-1

Isochroman-6-ol

Cat. No. B2383669
M. Wt: 150.177
InChI Key: YXPMZDNYHFWZJI-UHFFFAOYSA-N
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Description

Isochroman-6-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of Isochroman-6-ol involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif . This reaction starts from an epoxide, rather than an aldehyde, and greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .


Molecular Structure Analysis

The molecular structure of Isochroman-6-ol is represented by the formula C9H10O2 . The structure is derived from the oxa-Pictet–Spengler reaction .


Chemical Reactions Analysis

The chemical reactions involving Isochroman-6-ol are facilitated by the initial Meinwald rearrangement . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .


Physical And Chemical Properties Analysis

Isochroman-6-ol has a molecular weight of 150.17 and a molecular formula of C9H10O2 . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Biological Activities and SAR Analysis

Isochromans, including Isochroman-6-ol, are recognized for their diverse therapeutic applications in pharmacology. They have been utilized as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. The structure-activity relationship (SAR) of these compounds has been a focal point in medicinal chemistry, leading to the development of various derivatives targeting potential medicinal applications (Zhao et al., 2020).

Chemical Synthesis and Modification

The synthesis of isochromans with specific hydroxy substituents has been explored to create models for naturally occurring benzo[g]isochromanols. These syntheses involve key steps like oxidative mercury-mediated ring closure and ozonolysis, contributing to the understanding of isochroman derivatives' chemistry and potential applications (Koning et al., 2001).

Isochroman Interaction with DNA

Research on isochroman derivatives includes their interaction with deoxyribonucleic acid (DNA), which is crucial in pharmacology for developing novel drugs. The binding mechanism of isochroman with calf thymus DNA has been studied using multi-spectroscopic techniques, revealing moderate binding and suggesting its potential in drug development (Fatima et al., 2022).

Organocatalytic Synthesis Approaches

Advanced methodologies have been developed for the synthesis of isochroman derivatives. These include direct C(sp3)-H bond arylation, alkylation, and amidation under facilitative conditions, expanding the scope of isochroman modification for various applications (Muramatsu & Nakano, 2014).

Antioxidant and Radical Scavenging Properties

Isochromans have been investigated for their antioxidant and radical scavenging activities. Studies on different hydroxy-1-aryl-isochromans reveal their potential as antioxidants and radical scavengers, indicating their relevance in pharmaceutical interventions against ROS/RNS damage (Lorenz et al., 2005).

Biocatalytic Synthesis

Biocatalysts have been employed for the synthesis of chromans and isochromans, demonstrating high enantioselectivity. This approach, using Lactobacillus paracasei, for example, presents an environmentally friendly and scalable method for producing chiral isochroman derivatives (Şahin, 2020).

Presence in Olive Oil

Hydroxy-isochromans, a class of phenolic compounds including isochroman derivatives, have been identified in extra-virgin olive oil. This discovery highlights the natural occurrence of these compounds and their potential significance in food chemistry (Bianco et al., 2002).

Safety And Hazards

Isochroman-6-ol is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The high pharmacological relevance of the isochroman motif has led to the synthesis of drug analogues . The search for alternative reagents and reaction conditions is key for the development of new processes and the refinement of existing ones .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMZDNYHFWZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-6-ol

CAS RN

412338-41-1
Record name 3,4-dihydro-1H-2-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
EL Larghi, TS Kaufman - European Journal of Organic …, 2011 - Wiley Online Library
The oxa‐Pictet–Spengler cyclization is the oxygen variation of the Pictet–Spengler reaction, in which an aromatic alcohol component (generally a β‐arylethyl alcohol) reacts with …
N Bera, S Samanta, D Sarkar - The Journal of Organic Chemistry, 2021 - ACS Publications
Synthesis of β-hydroxyenones and its application toward development of tetrahydro-4H-pyran-4-one in an atom-economic fashion is limited. This manuscript describes a ruthenium-…
Number of citations: 3 pubs.acs.org

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